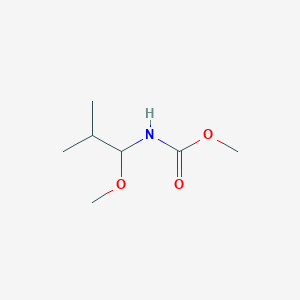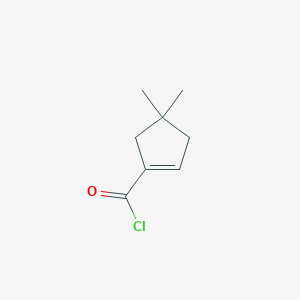![molecular formula C9H18N2O4 B14447792 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid CAS No. 77382-81-1](/img/structure/B14447792.png)
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is a complex organic compound characterized by the presence of a hydroxy group, a nitroso group, and an amino group attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the nitration of a precursor compound followed by the introduction of the hydroxy and amino groups under controlled conditions. The reaction conditions often require specific temperatures, pH levels, and catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted butanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, affecting cellular processes. The hydroxy and amino groups can form hydrogen bonds and interact with enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanoic acid: Lacks the nitroso and amino groups, making it less reactive in certain chemical reactions.
4-Hydroxybutanoic acid: Similar structure but lacks the nitroso and amino groups.
3-Aminobutanoic acid: Contains an amino group but lacks the hydroxy and nitroso groups.
Uniqueness
3-Hydroxy-4-[nitroso(pentyl)amino]butanoic acid is unique due to the combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
77382-81-1 |
|---|---|
Fórmula molecular |
C9H18N2O4 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
3-hydroxy-4-[nitroso(pentyl)amino]butanoic acid |
InChI |
InChI=1S/C9H18N2O4/c1-2-3-4-5-11(10-15)7-8(12)6-9(13)14/h8,12H,2-7H2,1H3,(H,13,14) |
Clave InChI |
FBCFGGFWPAMNQV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCN(CC(CC(=O)O)O)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[Bis(2-chloroethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14447710.png)
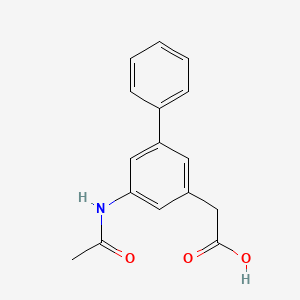
![2-ethyl-6-(2-ethyl-1,3,2-dioxaborolan-4-yl)-6,6a-dihydro-3aH-furo[3,4-d][1,3,2]dioxaborol-4-one](/img/structure/B14447731.png)
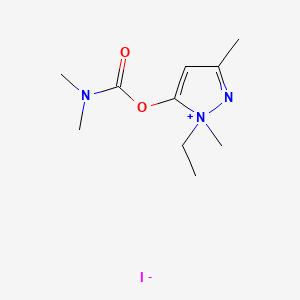
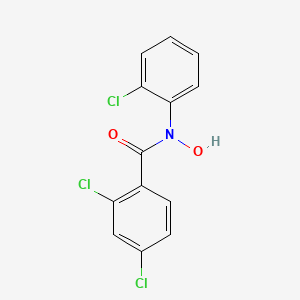
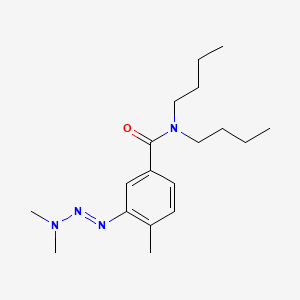
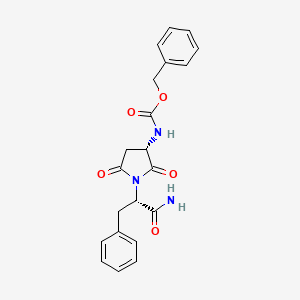
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'-diol](/img/structure/B14447757.png)
![N-[(4-Benzoylphenyl)methyl]-N,N-dimethyldodecan-1-aminium bromide](/img/structure/B14447764.png)
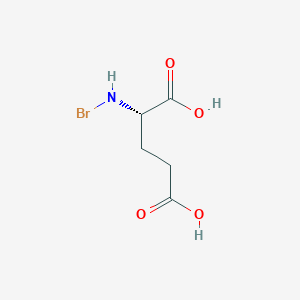
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)
